tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a piperidinyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminophenyl piperidine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate include:
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl carbamate
- (4-methylpiperidin-4-yl)carbamate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H27N3O2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminophenyl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-11-13-7-6-10-20(12-13)15-9-5-4-8-14(15)18/h4-5,8-9,13H,6-7,10-12,18H2,1-3H3,(H,19,21) |
InChI Key |
WREQTXNTOLNBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC=CC=C2N |
Origin of Product |
United States |
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